molecular formula C12H18ClNO3 B11798242 (S)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride

(S)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride

Cat. No.: B11798242
M. Wt: 259.73 g/mol
InChI Key: QILVKECRUNHJFY-YDALLXLXSA-N
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Description

(S)-2-((4-Methoxyphenoxy)methyl)morpholinehydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a morpholine ring substituted with a methoxyphenoxy group, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-((4-Methoxyphenoxy)methyl)morpholinehydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-morpholine and 4-methoxyphenol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Formation of Intermediate: The intermediate product, (S)-2-((4-Methoxyphenoxy)methyl)morpholine, is formed through the reaction of (S)-morpholine with 4-methoxyphenol.

    Hydrochloride Formation: The final step involves the conversion of the intermediate to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of (S)-2-((4-Methoxyphenoxy)methyl)morpholinehydrochloride may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Stirred-Tank Reactors (CSTR): To maintain consistent reaction conditions.

    Purification Steps: Such as crystallization or recrystallization to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: (S)-2-((4-Methoxyphenoxy)methyl)morpholinehydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to remove the methoxy group or to modify the morpholine ring.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions involving strong bases or acids, depending on the desired substitution.

Major Products:

    Oxidation Products: Aldehydes or acids derived from the methoxy group.

    Reduction Products: Modified morpholine derivatives.

    Substitution Products: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

(S)-2-((4-Methoxyphenoxy)methyl)morpholinehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-((4-Methoxyphenoxy)methyl)morpholinehydrochloride involves its interaction with specific molecular targets. The compound may:

    Bind to Receptors: Interact with receptors in biological systems, influencing cellular responses.

    Modulate Enzymes: Affect the activity of enzymes, altering metabolic pathways.

    Pathways Involved: The exact pathways depend on the specific application and target of the compound.

Comparison with Similar Compounds

    ®-2-((4-Methoxyphenoxy)methyl)morpholinehydrochloride: The enantiomer of the compound with different stereochemistry.

    2-((4-Methoxyphenoxy)methyl)piperidinehydrochloride: A similar compound with a piperidine ring instead of a morpholine ring.

    2-((4-Methoxyphenoxy)methyl)tetrahydrofuranhydrochloride: A compound with a tetrahydrofuran ring.

Uniqueness: (S)-2-((4-Methoxyphenoxy)methyl)morpholinehydrochloride is unique due to its specific stereochemistry and the presence of both a morpholine ring and a methoxyphenoxy group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H18ClNO3

Molecular Weight

259.73 g/mol

IUPAC Name

(2S)-2-[(4-methoxyphenoxy)methyl]morpholine;hydrochloride

InChI

InChI=1S/C12H17NO3.ClH/c1-14-10-2-4-11(5-3-10)16-9-12-8-13-6-7-15-12;/h2-5,12-13H,6-9H2,1H3;1H/t12-;/m0./s1

InChI Key

QILVKECRUNHJFY-YDALLXLXSA-N

Isomeric SMILES

COC1=CC=C(C=C1)OC[C@@H]2CNCCO2.Cl

Canonical SMILES

COC1=CC=C(C=C1)OCC2CNCCO2.Cl

Origin of Product

United States

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